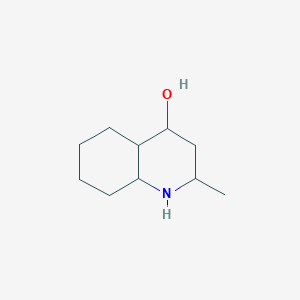
2-Methyldecahydroquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyldecahydroquinolin-4-ol is a heterocyclic organic compound belonging to the quinoline family It is characterized by a decahydroquinoline core structure with a methyl group at the 2-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyldecahydroquinolin-4-ol typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 2-methylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
2-Methylquinoline+H2Pd/Cthis compound
Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation reactors to achieve high yields and purity. The process involves the use of high-pressure hydrogen gas and a robust catalyst system to ensure efficient conversion of the starting material.
Chemical Reactions Analysis
Types of Reactions: 2-Methyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative.
Reduction: The compound can be further hydrogenated to reduce any remaining unsaturated bonds.
Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Hydrogen gas (H_2) with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products:
Oxidation: 2-Methyldecahydroquinolin-4-one.
Reduction: Fully saturated decahydroquinoline derivatives.
Substitution: Various 2-substituted decahydroquinolin-4-ol derivatives.
Scientific Research Applications
2-Methyldecahydroquinolin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position allows it to form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions. The compound’s hydrophobic core facilitates its interaction with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
2-Methylquinoline: The parent compound, which lacks the hydrogenated decahydro structure.
4-Hydroxyquinoline: Similar structure but without the methyl group at the 2-position.
Decahydroquinoline: Lacks both the methyl and hydroxyl groups.
Uniqueness: 2-Methyldecahydroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a hydroxyl group in the decahydroquinoline framework enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
13014-69-2 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ol |
InChI |
InChI=1S/C10H19NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-12H,2-6H2,1H3 |
InChI Key |
JPJPPIBIZQCWDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2CCCCC2N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


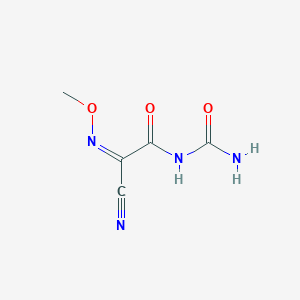
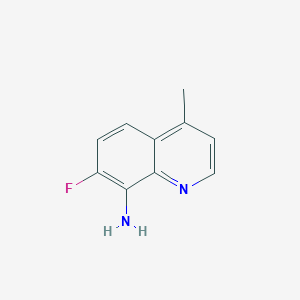


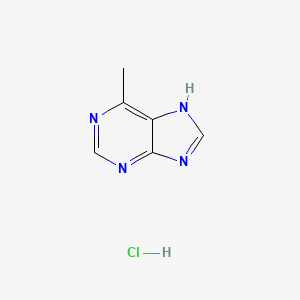
![4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11914413.png)
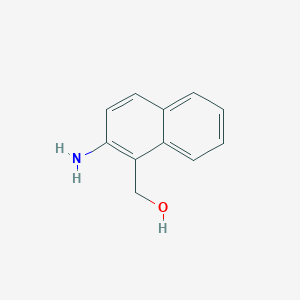


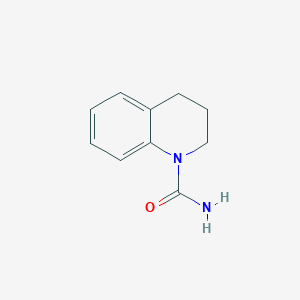

![5-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B11914435.png)
![4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11914444.png)

